2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
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Overview
Description
2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a dichlorobenzyl sulfanyl group and a trifluoromethyl phenyl hydrazone moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the dichlorobenzyl sulfanyl group and the trifluoromethyl phenyl hydrazone moiety. Key reagents and conditions include:
Indole Core Formation: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of Dichlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable indole derivative with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of Trifluoromethyl Phenyl Hydrazone: The final step involves the condensation of the intermediate product with 3-(trifluoromethyl)phenylhydrazine under acidic or basic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to the corresponding amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[4-(trifluoromethyl)phenyl]hydrazone
- **2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazine
- **2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazide
Uniqueness
2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl phenyl hydrazone moiety, in particular, contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
[2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-indol-3-yl]-[3-(trifluoromethyl)phenyl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3N3S/c23-15-9-8-13(18(24)11-15)12-31-21-20(17-6-1-2-7-19(17)28-21)30-29-16-5-3-4-14(10-16)22(25,26)27/h1-11,28H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUHBBFBZYCRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SCC3=C(C=C(C=C3)Cl)Cl)N=NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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